7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Overview
Description
7-(4-Fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions to form the pyrrolo[2,3-d]pyrimidine core . The key steps include:
Condensation Reaction: Dimethyl malonate is condensed with an appropriate aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Substitution: The core is then substituted with fluorophenethyl and diphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce by-products. Methods such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(4-Fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Quinazoline: A fused pyrimidine derivative with applications in cancer therapy.
Uniqueness
7-(4-Fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenethyl group enhances its binding affinity to molecular targets, while the diphenyl groups contribute to its stability and solubility .
Properties
Molecular Formula |
C26H20FN3O |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H20FN3O/c27-21-13-11-18(12-14-21)15-16-30-24(20-9-5-2-6-10-20)22(19-7-3-1-4-8-19)23-25(30)28-17-29-26(23)31/h1-14,17H,15-16H2,(H,28,29,31) |
InChI Key |
BSHKZIFFOPFZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CCC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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